Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside
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Description
Synthesis Analysis
The practical synthesis of closely related compounds often involves the use of protective groups and selective reactions. For example, the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a similar compound, has been achieved in 50% yield by reacting β-d-glucose pentaacetate and 3 mol equiv of an allyl alcohol with ZnCl2 in toluene, followed by recrystallization (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
The crystal and molecular structure of related compounds like methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside have been elucidated through X-ray diffraction. Such structures typically show fully-extended conformations without intra-molecular hydrogen bonding, demonstrating the spatial arrangement of acetyl groups around the glucopyranose rings (Takeda et al., 1978).
Scientific Research Applications
Chemical Synthesis
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside has been utilized in various chemical syntheses. For instance, it has been used in the Koenigs-Knorr reaction for synthesizing complex carbohydrates, such as methyl β-sophoroside and methyl β-laminarabioside, indicating its role in the formation of glycosidic bonds in carbohydrates (Takeo, 1979).
Biomedical Research
This compound has been involved in biomedical research, particularly in synthesizing multivalent thiosaccharides, which are of significant biological interest due to their potential enzyme-inducing properties (Aversa et al., 2005).
Molecular Structure Studies
Studies on the molecular structure of derivatives of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside have been conducted to understand their conformation and bonding. For example, X-ray diffraction has been used to determine the crystal and molecular structure of its derivatives, providing insights into their spatial arrangement and potential interactions (Takeda et al., 1978).
Carbohydrate Chemistry
In the realm of carbohydrate chemistry, this compound has played a crucial role in the separation and identification of carbohydrate derivatives, aiding in the development of methodologies for the analysis of complex sugar structures (Bishop, 1960).
Synthesis of Antigens
It has also been instrumental in synthesizing specific antigens, such as those found in Klebsiella and Streptococci, showcasing its importance in vaccine research and development (Ray & Roy, 1990).
Nuclear Magnetic Resonance (NMR) Studies
NMR studies involving Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside have helped in understanding the anomeric effect in carbohydrates, which is crucial for predicting the behavior of sugars in various chemical and biological processes (Gubica et al., 2018).
Enzyme Inducers Synthesis
The compound has been used in synthesizing potential enzyme inducers like thiocellobiose and thiosophorose, which have applications in biotechnological and pharmaceutical research (Hamacher, 1984).
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-QMIVOQANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457435 |
Source
|
Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
CAS RN |
13350-45-3 |
Source
|
Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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